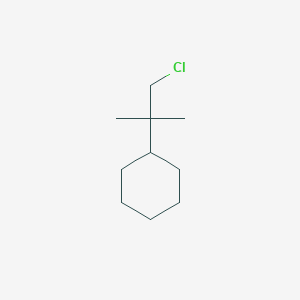
(1-Chloro-2-methylpropan-2-yl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chloro-2-methylpropan-2-yl)cyclohexane is an organic compound with the molecular formula C10H19Cl. It is a derivative of cyclohexane, where a chlorine atom and a 2-methylpropan-2-yl group are attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylpropan-2-yl)cyclohexane typically involves the chlorination of 2-methylpropan-2-ylcyclohexane. This can be achieved through the reaction of 2-methylpropan-2-ylcyclohexane with chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved yield and purity of the product.
化学反应分析
Types of Reactions
(1-Chloro-2-methylpropan-2-yl)cyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
科学研究应用
(1-Chloro-2-methylpropan-2-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of (1-Chloro-2-methylpropan-2-yl)cyclohexane depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene through an E2 mechanism. The molecular targets and pathways involved in its biological activity are still under investigation.
相似化合物的比较
Similar Compounds
Cyclohexyl chloride: Similar structure but lacks the 2-methylpropan-2-yl group.
2-Chlorocyclohexanol: Contains a hydroxyl group instead of the 2-methylpropan-2-yl group.
1-Chloro-2-methylcyclohexane: Similar structure but with a different substitution pattern.
Uniqueness
(1-Chloro-2-methylpropan-2-yl)cyclohexane is unique due to the presence of both a chlorine atom and a bulky 2-methylpropan-2-yl group on the cyclohexane ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H19Cl |
|---|---|
分子量 |
174.71 g/mol |
IUPAC 名称 |
(1-chloro-2-methylpropan-2-yl)cyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-10(2,8-11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 |
InChI 键 |
MCXQGTAWSJEPRL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCl)C1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


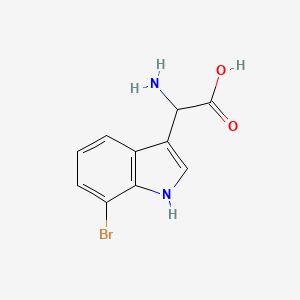
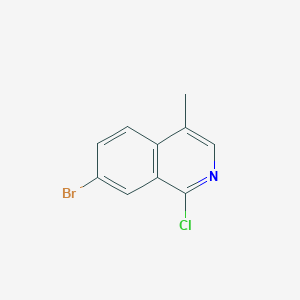

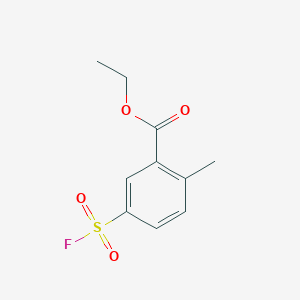


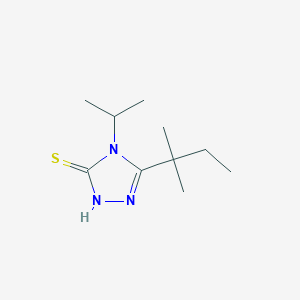
![Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine](/img/structure/B13187068.png)
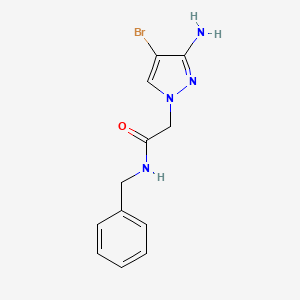
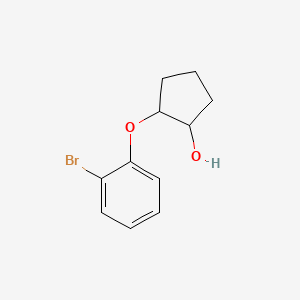
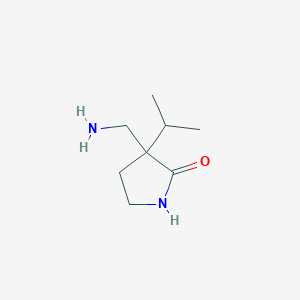
![7-Methyl-4-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187089.png)

![(1R)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13187096.png)
